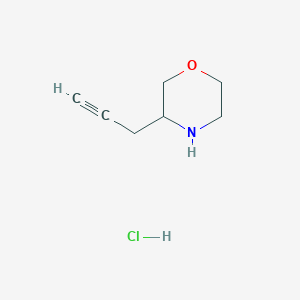

(S)-alpha-benzhydryl-proline-HCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, or computational methods to determine the arrangement of atoms within the molecule .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can include understanding the reaction mechanism, the products formed, and the conditions needed for the reaction .Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, stability, and reactivity. Techniques like thermal analysis, spectroscopy, or chromatography might be used to determine these properties .Scientific Research Applications

1. Influence on Alpha-Adrenergic Receptors

(S)-alpha-benzhydryl-proline-HCl, also known as CRL 40028, has been studied for its stimulation effects in mice, particularly in the context of alpha-adrenergic receptor interactions. It was observed that the compound, upon intraperitoneal injection, can induce hyperactivity, which can be mitigated by drugs known to block alpha-adrenergic receptors. This implies a significant role of (S)-alpha-benzhydryl-proline-HCl in stimulating alpha-adrenergic postsynaptic receptors (Duteil et al., 1979).

2. Osmotic Adjustment and Enzyme Integrity in Plants

While not directly related to (S)-alpha-benzhydryl-proline-HCl, studies on related compounds like proline have revealed their importance in plant stress resistance. Proline is known for its role in osmotic adjustment and maintaining enzyme and membrane integrity under stressful conditions like drought, salinity, and extreme temperatures. This indicates a potential area of exploration for related compounds, including (S)-alpha-benzhydryl-proline-HCl, in enhancing plant resilience to environmental stressors (Ashraf & Foolad, 2007).

3. Role in Organic Chemistry and Catalysis

In the realm of organic chemistry, compounds like L-proline, similar in structure to (S)-alpha-benzhydryl-proline-HCl, act as versatile organo-catalysts, influencing a wide array of asymmetric syntheses and heterocyclic structures. This includes involvement in key reactions and synthesis of biologically relevant heterocycles, highlighting the potential of (S)-alpha-benzhydryl-proline-HCl in various synthetic and catalytic applications (Thorat et al., 2022).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

(2S)-2-benzhydrylpyrrolidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2.ClH/c20-17(21)18(12-7-13-19-18)16(14-8-3-1-4-9-14)15-10-5-2-6-11-15;/h1-6,8-11,16,19H,7,12-13H2,(H,20,21);1H/t18-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZEQMVGYYDKOED-FERBBOLQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@](NC1)(C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-alpha-benzhydryl-proline-HCl | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(sec-butyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2530522.png)

![Ethyl 2-[(2-chlorobenzoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2530523.png)

![N-(2-oxo-2-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)amino)ethyl)benzamide](/img/structure/B2530525.png)

![4,6-Dimethyl-2-[(4-methylphenyl)sulfanyl]-3-(methylsulfonyl)pyridine](/img/structure/B2530527.png)

![[3-Butyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]methyl 4-formylbenzoate](/img/structure/B2530529.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B2530531.png)

![ethyl 4-{[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate](/img/structure/B2530539.png)

![2-{[2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B2530540.png)